molecular formula C6H16N2O2Pt+2 B12321014 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate

Cat. No.: B12321014
M. Wt: 343.29 g/mol
InChI Key: MRROQYWYIJIXRU-SKSSAGQDSA-N
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Description

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is a complex compound that features a platinum center coordinated with azanidylcyclohexyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate typically involves the reaction of platinum salts with azanidylcyclohexyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and ethanol. The reaction mixture is often heated to facilitate the formation of the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.

Scientific Research Applications

Chemistry

In chemistry, [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates.

Biology

In biological research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately inducing cell death.

Medicine

In medicine, this compound is explored for its use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties enable the creation of materials with enhanced electrical and mechanical characteristics.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate involves the coordination of the platinum center with target molecules. In biological systems, the platinum center can bind to DNA, forming cross-links that disrupt cellular processes. The azanidylcyclohexyl ligands play a crucial role in stabilizing the complex and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a similar mechanism of action.

    Oxaliplatin: A platinum compound used in chemotherapy with a different ligand environment.

Uniqueness

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with a variety of substrates makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C6H16N2O2Pt+2

Molecular Weight

343.29 g/mol

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate

InChI

InChI=1S/C6H12N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H2;/q-2;;;+4/t5-,6-;;;/m1.../s1

InChI Key

MRROQYWYIJIXRU-SKSSAGQDSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].O.O.[Pt+4]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].O.O.[Pt+4]

Origin of Product

United States

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